

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-(tert-butyl)isoxazole-5-carboxylate*
Cat. No.: B13090220

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Executive Summary The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and bioisosteric versatility.[1] Unlike its isomer oxazole, the isoxazole nitrogen–oxygen bond imparts specific dipole moments and hydrogen-bonding capabilities that mimic carboxylic acids, amides, and esters. This guide provides a deep technical analysis of the structure-activity relationships (SAR) of isoxazole derivatives across therapeutic domains, supported by field-proven synthetic protocols and mechanistic insights.

Chemical Foundation: The Isoxazole Privilege

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[2] Its utility in drug design stems from three core physicochemical properties:

- **Electronic Distribution:** The electronegativity difference between oxygen (3.44) and nitrogen (3.04) creates a polarized system. The C-3 and C-5 positions are susceptible to nucleophilic attack, while the ring itself can act as a masked 1,3-dicarbonyl equivalent, valuable for prodrug strategies (e.g., Leflunomide).
- **Acidity and Tautomerism:**

- 3-Hydroxyisoxazoles: Exhibit a pKa of ~4.5–5.5, making them excellent bioisosteres for carboxylic acids (pKa ~4.8). They exist predominantly in the enol form in solution.[3]
- 5-Hydroxyisoxazoles: Tautomerize to the 2H-isoxazol-5-one (lactam) form, altering their hydrogen-bonding donor/acceptor profile.
- Metabolic Stability: The N-O bond is generally stable to oxidative metabolism but can be cleaved by reductive enzymes (reductases) to form

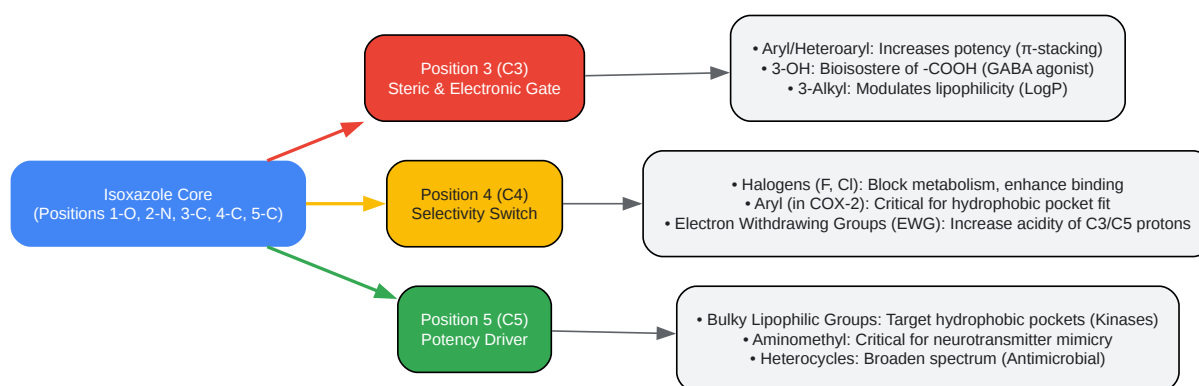
-amino enones, a feature exploited in designing prodrugs that release active warheads in specific microenvironments.

Strategic SAR Exploration

The SAR of isoxazole derivatives is historically driven by substitution patterns at positions 3, 4, and 5.

The "Warhead" SAR Map

The following diagram illustrates the canonical substitution logic for isoxazole optimization.



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Caption: Canonical SAR logic for isoxazole optimization. Colors denote specific functional zones: Red (C3-Electronic), Yellow (C4-Selectivity), Green (C5-Potency).

Therapeutic Case Studies

A. Anti-Inflammatory: COX-2 Inhibition

The development of Valdecoxib and Parecoxib established the vicinal diaryl isoxazole motif.

- Mechanism: The isoxazole ring serves as a rigid spacer, orienting two phenyl rings into the COX-2 hydrophobic channel.
- SAR Insight:
 - A sulfonamide () or methylsulfone () group at the para-position of one phenyl ring is mandatory for hydrogen bonding with Arg120/Tyr355 in the COX-2 active site.
 - Modification at C-4 with a phenyl group provides the necessary steric bulk to induce selectivity over COX-1.
 - Field Insight: Methoxy substitution at the C-3 or C-4 position of the phenyl ring often enhances potency but must be balanced against metabolic clearance (O-demethylation).

B. Neuroscience: GABA Bioisosteres

- Muscimol (Agonist): The 3-hydroxy-5-aminomethylisoxazole structure is a rigid analogue of GABA.
 - SAR Logic: The 3-OH group (acidic) mimics the GABA carboxylate, while the 5-aminomethyl group mimics the GABA amine. The rigid isoxazole spacer fixes the distance between these poles, increasing affinity for the GABA-A receptor orthosteric site.
 - Gaboxadol (THIP): A bicyclic derivative that restricts conformational freedom further, resulting in a partial agonist profile with reduced side effects compared to Muscimol.

C. Oncology: Kinase & Tubulin Inhibition

- Tubulin: 3,5-diaryl isoxazoles structurally resemble Combretastatin A-4.
 - SAR Trend: A 3,4,5-trimethoxyphenyl ring at position 5 is critical for binding to the colchicine site on tubulin.
- Kinases: Isoxazoles act as ATP-mimetic scaffolds. Electron-withdrawing groups (e.g., F, Cl) on the phenyl rings at C-3 or C-5 enhance metabolic stability and π -stacking interactions within the kinase hinge region.

Experimental Protocols: Field-Proven Methodologies

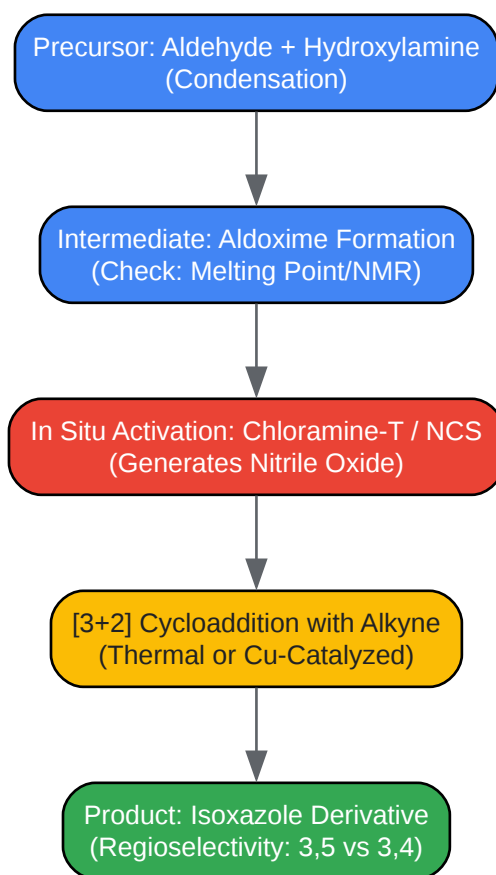
Synthesis: Regioselective [3+2] Cycloaddition

The most robust method for generating isoxazole libraries is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Protocol: Chloramine-T Mediated Synthesis This protocol avoids the use of unstable nitrile oxide isolation, generating it in situ.

- Reagents: Aldoxime (1.0 eq), Alkyne (1.2 eq), Chloramine-T (1.1 eq), Ethanol/Water (1:1).
- Procedure:
 - Dissolve the aldoxime in EtOH/H₂O.
 - Add the alkyne.
 - Add Chloramine-T trihydrate portion-wise over 15 minutes at room temperature.
 - Reflux for 2–4 hours (monitor by TLC).
 - Self-Validation: The reaction mixture typically turns turbid as the isoxazole precipitates. A disappearance of the oxime spot on TLC and the absence of nitrile oxide dimer (furoxan) confirms efficiency.
- Workup: Cool to 0°C, filter the precipitate, wash with cold water/EtOH (3:1). Recrystallize from EtOH.

- Regioselectivity Check:
 - 3,5-Disubstituted (Major): Favored by steric bulk and Cu(I) catalysis (if used).
 - 3,4-Disubstituted (Minor): Can form thermally with electron-deficient alkynes.
 - Validation: ¹H NMR NOESY experiment. A correlation between the C-4 proton and substituents at C-3/C-5 confirms the 3,5-isomer.



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Caption: Step-by-step workflow for the 1,3-dipolar cycloaddition synthesis of isoxazoles.

Biological Assay: COX-2 Inhibition Screening

Objective: Determine IC₅₀ and Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

- System: Colorimetric COX (Ovine) Inhibitor Screening Assay.

- Mechanism: Measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
- Protocol:
 - Incubate enzyme (COX-1 or COX-2) with test compound (0.01–100 μ M) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
 - Initiate reaction with Arachidonic Acid (100 μ M) and TMPD.
 - Read absorbance at 590 nm after 5 mins.
- Data Analysis:
 - Calculate % Inhibition =

.
 - Plot log(concentration) vs. % inhibition to derive IC₅₀.
 - Self-Validation: Include Celecoxib (Selective COX-2) and Indomethacin (Non-selective) as positive controls. Z-factor must be > 0.5 for assay validity.

Quantitative Data Summary

The following table summarizes SAR trends from key reference studies, highlighting the impact of substituents on biological activity.

Core Scaffold	Substituent (R)	Target	Activity (IC50/MIC)	SAR Insight
3,4-Diaryl Isoxazole	4-(SO ₂ NH ₂)Ph	COX-2	0.05 μM	Sulfonamide is critical for H-bonding in the hydrophilic side pocket.
3,5-Diaryl Isoxazole	3,4,5-Trimethoxy	Tubulin	0.02 μM	Mimics Combretastatin A-4; methoxy groups fit the colchicine site.
3-Hydroxy Isoxazole	5-Aminomethyl	GABA-A	0.02 μM (Ki)	Zwitterionic character mimics GABA; rigid spacing is key.
Chalcone-Isoxazole	4-Cl, 2-Cl (Phenyl)	C. albicans	8 μg/mL (MIC)	Halogens increase lipophilicity, aiding cell wall penetration.
Fused Isoxazole	Benzo[d]isoxazole	D2 Receptor	2.5 nM	Fused system mimics the indole core of serotonin/dopamine.

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